Oxiconazole

Beschreibung

Overview of Oxiconazole as a Chemical Compound

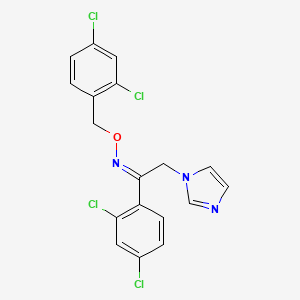

This compound is chemically described as an oxime O-ether. Its structure involves the 2,4-dichlorobenzyl ether of the oxime derived from the formal condensation of hydroxylamine (B1172632) with the carbonyl group of acetophenone (B1666503). In this acetophenone derivative, the phenyl group is substituted with chlorine atoms at positions 2 and 4, and one hydrogen of the methyl group is replaced by a 1H-imidazol-1-yl group. nih.gov The molecular formula of this compound is C₁₈H₁₃Cl₄N₃O, and its molecular weight is approximately 429.12 g/mol . nih.govwikipedia.org It is typically encountered in academic studies and pharmaceutical applications as the nitrate (B79036) salt, this compound nitrate, which has a molecular formula of C₁₈H₁₄Cl₄N₄O₄ and a molecular weight of approximately 492.14 g/mol . sigmaaldrich.comdrugbank.com

Key chemical properties of this compound include its form as a white to beige powder. sigmaaldrich.com It exhibits solubility in DMSO at 20 mg/mL, resulting in a clear solution. sigmaaldrich.com

Historical Context of this compound Research and Development

The development of azole antifungal agents, including imidazoles like this compound, marked a significant advancement in antifungal therapy following the earlier use of polyenes and griseofulvin. orientjchem.org this compound itself was patented in 1975 and subsequently approved for medical use in 1983. wikipedia.org Early research focused on its broad fungistatic spectrum against various human mycoses in vitro. glpbio.com Studies in the guinea-pig and rat models demonstrated its high topical activity against trichophytosis and vaginal candidiasis, respectively. glpbio.com The synthesis of this compound and structurally similar alkyl-oxime derivatives has been a subject of academic investigation, exploring different synthetic routes and the properties of isomers. uv.mxresearchgate.netgoogle.com

Scope and Significance of this compound Studies in Modern Chemistry and Medicine

Academic research on this compound continues to be relevant in modern chemistry and medicine, extending beyond its established antifungal applications. Its primary significance lies in its mechanism of action as an inhibitor of ergosterol (B1671047) biosynthesis in fungi. This compound targets the fungal cytochrome P450 51 enzyme, also known as Lanosterol (B1674476) 14-alpha demethylase. nih.govdrugbank.com This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govdrugbank.compatsnap.comtaylorandfrancis.com Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-methylated sterols, ultimately disrupting membrane integrity and leading to cell lysis. nih.govnih.gov

Beyond its antifungal properties, recent academic studies have explored the potential for repurposing this compound. Research has indicated that this compound possesses antibacterial activity, particularly against Staphylococcus aureus and Enterococcus species. asm.orgresearchgate.net In vitro studies have shown its ability to synergize with antibiotics like gentamicin (B1671437) against susceptible and multidrug-resistant S. aureus strains and to eradicate preformed S. aureus biofilms. asm.orgresearchgate.net Furthermore, investigations into its potential anti-tumor effects have been conducted, with studies suggesting that this compound may exhibit activity against colorectal cancer cells by inducing autophagy arrest and subsequent apoptosis through mechanisms involving the downregulation of PRDX2 and inactivation of the Akt/mTOR pathway. ijbs.com

The study of this compound also contributes to the broader academic understanding of azole chemistry and the development of novel antimicrobial agents. Research into synthesizing this compound analogues with modified structures, such as oxime ether derivatives with different azole or aryl groups, aims to explore their antimicrobial properties and identify compounds with dual antifungal and antibacterial effects. mdpi.com These studies provide valuable insights into structure-activity relationships within this class of compounds.

| Organism | This compound MIC Range (µg/mL) | Reference |

| Trichophyton rubrum | 0.16 | hres.ca |

| Trichophyton mentagrophytes | 0.8 | hres.ca |

| Epidermophyton floccosum | In vitro activity demonstrated | nih.govdrugbank.com |

| Candida albicans | In vitro activity demonstrated | nih.govdrugbank.com |

| Staphylococcus aureus | Potent in vitro activity | asm.orgresearchgate.net |

| Enterococcus spp. | Potent in vitro activity | asm.orgresearchgate.net |

Note: MIC values can vary depending on the specific strain and testing methodology used in different studies.

Research also investigates the penetration and distribution of this compound in biological matrices, which is crucial for understanding its efficacy in topical applications. Studies have shown that after topical application to human skin, this compound is rapidly absorbed into the stratum corneum, with detectable concentrations in the epidermis and upper corium. glpbio.comhres.canih.gov

| Skin Layer | Concentration (µmol) after 5 hours (2.5 mg/cm² application) | Reference |

| Epidermis | 16.2 | hres.ca |

| Upper Corium | 3.64 | hres.ca |

| Deeper Corium | 1.29 | hres.ca |

The low systemic absorption of this compound after topical application is also a notable finding in academic studies. nih.govdrugbank.comtaylorandfrancis.comhres.camims.com

Academic research on this compound continues to contribute to the understanding of its chemical behavior, biological interactions, and potential for new therapeutic applications, providing a foundation for future drug discovery and development efforts.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJJEGAJXVEBNE-HKOYGPOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64211-46-7 (nitrate) | |

| Record name | Oxiconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8040690 | |

| Record name | Oxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64211-45-6 | |

| Record name | Oxiconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64211-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C668Q9I33J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Cellular Biology of Oxiconazole

Elucidation of Antifungal Mechanism

The primary antifungal mechanism of oxiconazole involves the disruption of the ergosterol (B1671047) biosynthesis pathway. drugbank.compatsnap.compediatriconcall.comciplamed.comwikidoc.org

A crucial step in the ergosterol biosynthesis pathway is the demethylation of lanosterol (B1674476). patsnap.comnih.govpatsnap.comwikipedia.org This reaction is catalyzed by the enzyme lanosterol 14-alpha-demethylase, also known as cytochrome P450 51 (CYP51). drugbank.compatsnap.comciplamed.comnih.govnih.govsaudijournals.comasm.org this compound acts by inhibiting this fungal enzyme. drugbank.compatsnap.comciplamed.comnih.govpatsnap.comnih.govsaudijournals.com By binding to fungal CYP51, this compound prevents the conversion of lanosterol to ergosterol. patsnap.comnih.govpatsnap.com This inhibition leads to a depletion of ergosterol and a concurrent accumulation of lanosterol and other toxic sterol intermediates within the fungal cell membrane. patsnap.comnih.govchemicalbook.com

The reduction in ergosterol content and the build-up of abnormal sterols within the fungal cell membrane compromise its structural integrity. drugbank.compatsnap.comnih.govpatsnap.comnih.govchemicalbook.com This disruption results in increased membrane permeability. patsnap.comnih.govpatsnap.comchemicalbook.com

The increased permeability of the fungal cell membrane caused by ergosterol depletion and toxic sterol accumulation leads to the leakage of essential intracellular components. patsnap.comnih.govchemicalbook.com This loss of vital cellular contents contributes to cellular dysfunction and ultimately, cell death. patsnap.comciplamed.comnih.govnih.govsaudijournals.com this compound's inhibition of fungal CYP51 and the subsequent membrane damage can lead to cell lysis. drugbank.comciplamed.comnih.govsaudijournals.comasm.org

Research indicates that this compound, like other imidazole (B134444) antifungals, primarily exerts its effect through the inhibition of ergosterol synthesis. drugbank.compatsnap.compediatriconcall.comciplamed.comwikidoc.orgnih.govpatsnap.comnih.govsaudijournals.comchemicalbook.comcaymanchem.com This interference with fungal sterol production is considered critical for its antifungal activity. drugbank.compatsnap.compediatriconcall.comciplamed.comwikidoc.orgnih.govpatsnap.comsaudijournals.comcaymanchem.com Studies comparing the inhibitory potencies of different azoles on CYP51 from Candida albicans have shown varying degrees of inhibition, highlighting the enzyme as a key target for this class of drugs. psu.edunih.gov

Effects on Fungal Cellular Processes Beyond Ergosterol Synthesis

In addition to its primary action on ergosterol synthesis, this compound has been observed to affect other cellular processes in fungi.

Studies have shown that this compound can inhibit fungal DNA synthesis. drugbank.comciplamed.comnih.govsaudijournals.comchemicalbook.comasm.org Furthermore, subinhibitory concentrations of this compound have been reported to suppress intracellular concentrations of ATP and slightly decrease RNA, protein, and carbohydrate synthesis. nih.govsaudijournals.comchemicalbook.comasm.org

Increased Membrane Permeability to Zinc

Similar to other imidazole antifungals, this compound can increase membrane permeability to zinc. This increased influx of zinc into the fungal cell is thought to augment the cytotoxic effects of this compound, further contributing to fungal cell death medicaldialogues.innih.govciplamed.comdrugbank.comnih.gov.

Non-Antifungal Mechanisms and Repurposing Research

Research has investigated this compound for potential therapeutic applications beyond fungal infections, particularly in oncology. Studies have explored its effects on cancer cells, revealing several non-antifungal mechanisms that contribute to its anti-cancer activity.

Anti-Cancer Activity

This compound has demonstrated anti-tumor effects in various cancer cell lines, including colorectal cancer (CRC) cells nih.govnih.gov. Its anti-cancer activity is characterized by the induction of events such as autophagy arrest and apoptosis, leading to the suppression of cancer cell growth nih.govnih.gov.

Studies have shown that this compound can inhibit the growth of several CRC cell lines, including HCT116, RKO, DLD-1, SW620, SW480, and LoVo, while showing minimal cytotoxicity in non-malignant colon epithelial cells nih.gov. In vivo studies using CRC xenograft models have also indicated that this compound treatment can reduce tumor size, weight, and growth rate nih.govresearchgate.net.

Data from in vitro studies on the inhibitory concentration 50 (IC50) of this compound in various CRC cell lines demonstrate its varying potency:

| Cell Line | IC50 (µM) |

| HCT116 | 25.86 |

| SW480 | 27.34 |

| RKO | 21.01 |

| DLD-1 | 25.56 |

| SW620 | 21.75 |

| LoVo | 24.87 |

| NCM460 | 126.4 |

Downregulation of Peroxiredoxin-2 (PRDX2)

A key mechanism underlying this compound's anti-cancer activity is the downregulation of peroxiredoxin-2 (PRDX2) protein levels nih.govnih.govresearchgate.net. PRDX2 is an antioxidant enzyme involved in detoxifying reactive oxygen species (ROS) nih.govnih.gov. Downregulation of PRDX2 by this compound contributes to the initiation of autophagy and plays a role in its anti-cancer effects nih.govresearchgate.net. Studies have shown that this compound treatment leads to a marked decrease in PRDX2 protein levels in CRC cells and xenograft tissues nih.govresearchgate.net. Furthermore, higher PRDX2 expression in CRC patients has been correlated with poorer disease-free survival, suggesting PRDX2 as a potential target in CRC treatment researchgate.net.

Data on the relative PRDX2 protein levels in CRC cell lines treated with different concentrations of this compound illustrate this downregulation:

| Cell Line | This compound Concentration (µM) | Relative PRDX2 Level |

| RKO | 0 | 1.0 |

| RKO | 10 | ~0.8 |

| RKO | 20 | ~0.5 |

| RKO | 40 | ~0.2 |

| HCT116 | 0 | 1.0 |

| HCT116 | 10 | ~0.9 |

| HCT116 | 20 | ~0.6 |

| HCT116 | 40 | ~0.3 |

Note: Relative PRDX2 levels are approximate based on visual interpretation of research data researchgate.net.

Induction of Autophagy Arrest

This compound has been shown to induce autophagy initiation but subsequently inhibit the fusion of autophagosomes with lysosomes, leading to autophagy arrest and the accumulation of autophagosomes in CRC cells nih.govnih.govresearchgate.netwjgnet.com. This autophagy arrest is considered a pivotal event contributing to this compound-induced growth suppression and apoptosis in CRC cells nih.govnih.gov. Interfering with autophagy has been shown to significantly impede the growth suppression effect of this compound in CRC cells nih.gov.

Inhibition of RAB7A-mediated Autophagosome-Lysosome Fusion

Studies have indicated that this compound can inhibit the fusion of autophagosomes with lysosomes, a process mediated by proteins like RAB7A. This inhibition leads to the accumulation of autophagosomes within cells. nih.govnih.govresearchgate.net Research in colorectal cancer (CRC) cells suggests that this compound downregulates the expression of RAB7A, contributing to this autophagy arrest. mdpi.com

Triggering of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, specifically in colorectal cancer cells. nih.govnih.govresearchgate.netresearchgate.net This triggering of apoptosis is characterized as a pivotal event in this compound-induced growth suppression of these cells. nih.govnih.gov Increased levels of apoptotic cells and increased cleavage of caspase 3, a marker of apoptosis, have been observed after this compound treatment in CRC cells. nih.gov

Synergistic Effects with Chemotherapeutic Agents (e.g., Oxaliplatin)

Research suggests that this compound can exhibit synergistic effects when combined with certain chemotherapeutic agents. Studies in colorectal cancer cells have shown that the combination of this compound and oxaliplatin, a common chemotherapy drug for CRC treatment, achieves an improved anti-tumor effect compared to either agent alone. nih.govnih.govthieme-connect.com

Reactive Oxygen Species (ROS) Production

This compound treatment has been linked to increased production of reactive oxygen species (ROS) in cancer cells. nih.govmdpi.com Excessive ROS production can be a factor in inducing apoptosis. nih.gov Co-treatment with an ROS scavenger has been shown to reverse this compound-induced ROS accumulation and decrease its pro-apoptotic effect in CRC cells. nih.govmdpi.com

Antibacterial Activity

Beyond its established antifungal uses, this compound has demonstrated antibacterial properties, particularly against Gram-positive bacteria. nih.govresearchgate.net

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus spp.)

This compound has shown efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. asm.orgasm.orgmdpi.comnih.gov Studies have reported its potent in vitro activity against clinical strains of both drug-susceptible and drug-resistant S. aureus and Enterococcus spp. asm.orgasm.orgnih.gov This activity appears equipotent against different strains, suggesting a potentially novel mechanism of action and a lack of cross-resistance with other clinically used antibiotics. asm.org

Potentiation of Other Antibiotics (e.g., Gentamicin)

This compound has demonstrated the ability to potentiate the activity of other antibiotics, such as gentamicin (B1671437), particularly against resistant bacterial strains. asm.orgasm.orgnih.govresearchgate.net Studies have shown that this compound synergizes with gentamicin against Staphylococcus aureus, including gentamicin-resistant strains, both in vitro and in vivo. asm.orgasm.orgnih.govnih.gov The combination of this compound and gentamicin has been observed to significantly reduce bacterial load more effectively than either drug alone. asm.orgnih.gov

Here is a table summarizing some research findings on the antibacterial activity of this compound:

| Bacterial Species | This compound Activity | Potentiation with Gentamicin | Reference |

| Staphylococcus aureus | Potent in vitro | Synergistic | asm.orgasm.orgnih.govnih.gov |

| Enterococcus spp. | Potent in vitro | Not specified in search results | asm.orgasm.orgmdpi.comnih.gov |

This compound is an imidazole antifungal agent. Its mechanism of action primarily involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This inhibition leads to compromised membrane integrity and ultimately fungal cell death. Beyond its established antifungal properties, research has explored other biological activities of this compound, including effects on bacterial biofilms and CYP3A4 transactivation.

Eradication of Bacterial Biofilms

While primarily known for its antifungal activity, this compound has demonstrated efficacy in eradicating bacterial biofilms, particularly those formed by Staphylococcus aureus nih.govasm.org. Biofilms are complex microbial communities encased in an extracellular polymeric substance, which provides protection against antibiotics and host immune responses, contributing to persistent infections asm.orgfrontiersin.org. Studies have shown that this compound can significantly eradicate preformed S. aureus biofilms in vitro nih.govasm.org. This activity suggests a potential for repurposing this compound or exploring its derivatives for treating biofilm-associated bacterial infections, which are often difficult to treat with conventional antibiotics nih.govasm.orgmdpi.com.

Low Propensity for Bacterial Resistance Generation

Research indicates that this compound exhibits a remarkably low propensity for the generation of stable resistance in Staphylococcus aureus nih.govasm.org. This characteristic is particularly significant in the context of rising antimicrobial resistance, a major global health concern nih.govasm.orgmdpi.comwho.int. Studies involving serial passaging of S. aureus in the presence of subinhibitory concentrations of this compound have shown minimal development of resistance compared to some other antimicrobial agents nih.govasm.org. This low resistance potential makes this compound an interesting candidate for further investigation, potentially in combination therapies, to combat drug-resistant bacterial infections nih.govasm.org.

CYP3A4 Transactivation

Beyond its direct antimicrobial effects, this compound has been identified as a highly efficacious activator of CYP3A4 transactivation medkoo.commedchemexpress.comchemsrc.commedchemexpress.comfishersci.at. CYP3A4 is a key enzyme in the human liver and intestine responsible for metabolizing a wide variety of drugs medkoo.commedchemexpress.comchemsrc.commedchemexpress.comfishersci.at. The activation of CYP3A4 by a compound can lead to increased metabolism of co-administered drugs that are substrates for this enzyme, potentially affecting their efficacy and clearance medkoo.commedchemexpress.comchemsrc.commedchemexpress.comfishersci.at. Studies have shown that this compound's effect on CYP3A4 transactivation can be antagonized by rifampicin (B610482) in a competitive manner medkoo.commedchemexpress.comchemsrc.commedchemexpress.comfishersci.at. This interaction highlights the potential for pharmacokinetic interactions if this compound were to be used systemically or in combination with drugs metabolized by CYP3A4.

Antifungal Spectrum and Efficacy Studies

In Vitro Antifungal Activity

Oxiconazole, an imidazole-derivative azole antifungal, demonstrates a broad spectrum of activity against various fungi, including dermatophytes. drugs.comnih.gov Its mechanism of action is presumed to involve the alteration of fungal cellular membranes, which leads to increased permeability, secondary metabolic effects, and the inhibition of growth. drugs.comresearchgate.net The fungistatic activity likely stems from interference with ergosterol (B1671047) synthesis. drugs.com At high concentrations or against highly susceptible organisms, it may also exhibit fungicidal properties. drugs.com

In vitro studies have confirmed that this compound is effective against a range of dermatophytes that cause superficial fungal infections in humans. researchgate.netdrugbank.comglpbio.com

This compound has demonstrated potent in vitro activity against Trichophyton rubrum, a common causative agent of dermatophytosis. drugs.comresearchgate.net In comparative studies, this compound was found to be a more active compound against T. rubrum than some other azole antifungals, such as ketoconazole (B1673606) and econazole (B349626). nih.gov Specific testing of medically important strains has identified a Minimum Inhibitory Concentration (MIC) of 0.16 mg/L for Trichophyton rubrum. hres.ca

Trichophyton mentagrophytes is another dermatophyte that shows susceptibility to this compound in laboratory settings. drugs.comresearchgate.net Studies have reported a Minimum Inhibitory Concentration (MIC) of 0.8 mg/L for key strains of this species. hres.ca In addition to its fungistatic effects, this compound has also been observed to have a degree of fungicidal activity against select species, including T. mentagrophytes. nih.gov

In vitro evaluations have established the efficacy of this compound against Trichophyton tonsurans. drugs.comresearchgate.netdrugbank.com Research comparing different antifungal agents has shown this compound to be more active against T. tonsurans than both ketoconazole and econazole. nih.gov

The antifungal spectrum of this compound includes activity against Trichophyton violaceum, as demonstrated in in vitro tests. drugs.comdrugbank.comhres.ca

This compound is highly effective against Epidermophyton floccosumin vitro. drugs.comresearchgate.net In a comparative study involving 96 dermatophytes, E. floccosum was identified as the most susceptible organism tested. nih.gov For all three drugs evaluated (this compound, ketoconazole, and econazole), the MIC values against this organism were less than or equal to 0.063 µg/mL, which was the lowest concentration tested in the study. nih.gov

Data Tables

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Specific Dermatophytes

| Dermatophyte Species | MIC Value | Source(s) |

| Trichophyton rubrum | 0.16 mg/L | hres.ca |

| Trichophyton mentagrophytes | 0.8 mg/L | hres.ca |

| Epidermophyton floccosum | ≤ 0.063 µg/mL | nih.gov |

Activity Against Yeasts

This compound also exhibits a significant spectrum of activity against various pathogenic yeasts.

Candida albicans is a common yeast that can cause a range of infections from superficial cutaneous candidiasis to more serious systemic infections. This compound has demonstrated both in vitro and in vivo efficacy against this pathogen. One in vitro study reported a Minimum Inhibitory Concentration (MIC) of 0.19 (0.39) µg/mL for this compound nitrate (B79036) against C. albicans researchgate.net. Another study noted that while miconazole was more active in vitro against C. albicans, this compound still possessed activity drugs.com.

Clinically, this compound has proven effective in the treatment of cutaneous candidiasis hres.ca. Furthermore, a study on vaginal candidiasis found that a single-dose treatment with this compound achieved a cure rate of 92%, which was comparable to a 3-day course of econazole nih.gov.

| Parameter | Finding | Reference |

|---|---|---|

| MIC (µg/mL) | 0.19 (0.39) | researchgate.net |

| Vaginal Candidiasis Cure Rate (Single Dose) | 92% | nih.gov |

Malassezia furfur (also known as Pityrosporum orbiculare or P. ovale) is a lipophilic yeast that is the causative agent of pityriasis versicolor, a common superficial skin infection characterized by pigmentary changes. This compound is an established and effective treatment for this condition hres.ca.

| Outcome | This compound Group | Vehicle Group | Reference |

|---|---|---|---|

| Mycological Cure | Significantly Higher | Lower | semanticscholar.orgbanglajol.info |

| Treatment Success | Significantly Higher | Lower | semanticscholar.orgbanglajol.info |

Cryptococcus neoformans is an encapsulated yeast that can cause serious infections, particularly cryptococcal meningitis, in immunocompromised individuals. The available data on the efficacy of this compound against C. neoformans presents some contradictions.

One in vitro study reported that this compound possesses fungicidal activity against C. neoformans nih.gov. A French-language publication also indicated a mean MIC of 0.025 mg/L for this compound against this yeast hres.ca. However, a separate in vivo study using a mouse model of cryptococcosis found this compound to be inactive nih.gov. This discrepancy suggests that while this compound may exhibit in vitro activity, this may not translate to clinical efficacy in systemic infections, a common limitation of topical antifungal agents.

| Parameter | Value | Reference |

|---|---|---|

| In Vitro Activity | Fungicidal | nih.gov |

| Mean MIC (mg/L) | 0.025 | hres.ca |

| In Vivo Activity (Mouse Model) | Inactive | nih.gov |

Candida glabrata

Candida glabrata is a notable opportunistic pathogen, particularly in immunocompromised individuals. In vitro studies have established the susceptibility of C. glabrata to this compound. One study reported a geometric mean minimum inhibitory concentration (MIC) of 0.38 µg/mL for this compound against Torulopsis glabrata (now known as Candida glabrata).

Candida krusei

Candida krusei is intrinsically resistant to certain azole antifungals, posing a therapeutic challenge. While specific MIC values for this compound against C. krusei are not extensively detailed in the readily available literature, its activity has been evaluated. One study included C. krusei ATCC 6258 in the evaluation of a novel thermosensitive gel formulation of this compound nitrate, indicating that its susceptibility to the compound has been a subject of investigation. Generally, C. krusei exhibits reduced susceptibility to azole antifungals.

Candida parapsilosis

Candida parapsilosis is a frequent cause of fungal infections, especially in neonates and patients with indwelling catheters. Research has shown that this compound is active against this species. A study comparing this compound with miconazole and ketoconazole found that ketoconazole was the more active compound against C. parapsilosis.

Activity Against Molds

This compound's antifungal activity extends to various molds, including species of clinical significance.

Aspergillus species

Species of Aspergillus are ubiquitous molds that can cause a range of diseases from allergic reactions to life-threatening systemic infections. In vitro studies have demonstrated that this compound possesses activity against these molds. One study noted a species-specific difference in susceptibility, with Aspergillus flavus being more susceptible to this compound than Aspergillus fumigatus. Another study observed fungicidal activity of varying degrees against Aspergillus fumigatus nih.gov.

Exophiala werneckii

Exophiala werneckii (now known as Hortaea werneckii) is the causative agent of tinea nigra, a superficial fungal infection of the skin. In vitro testing has confirmed the efficacy of this compound against this dematiaceous fungus. A comparative study found that this compound, along with ketoconazole and econazole, was active against seven isolates of E. werneckii, with MIC90 values of either 0.25 or 0.5 µg/mL nih.gov.

Comparative In Vitro Studies with Other Antifungals

The antifungal efficacy of this compound has been compared with that of several other antifungal agents in various studies, providing insights into its relative potency.

In comparative clinical trials for various dermatophytoses, this compound has been shown to be as effective as or more effective than creams containing miconazole, clotrimazole, and tolnaftate nih.gov. Furthermore, it demonstrated comparable efficacy to econazole and bifonazole creams nih.gov.

Ketoconazole: In a study involving 128 isolates of pathogenic fungi, miconazole was found to be more active than this compound and ketoconazole against Candida albicans, while ketoconazole was more active against Candida parapsilosis karger.com. Against Malassezia furfur, ketoconazole was the most active compound nih.gov.

Econazole: An in vitro comparison of this compound and econazole against 400 yeast strains revealed that while the sensitivity and resistance percentages were similar for Candida albicans, this compound demonstrated higher activity against other Candida species and other yeasts nih.gov. Another study concluded that the antifungal effect of this compound is comparable to that of econazole in the treatment of dermatomycoses semanticscholar.org. However, in tests against various dermatophytes, econazole was found to be more active against Microsporum species and most Trichophyton species, though the differences were marginal nih.gov.

Clotrimazole: In vitro tests have indicated that this compound's activity is equal to or stronger than that of clotrimazole against dermatophytes, yeast-like fungi, and dimorphic fungi .

Miconazole: A study comparing the in vitro activity of this compound, miconazole, and ketoconazole showed that miconazole was significantly more active against Candida albicans karger.com.

Tolnaftate: Clinical trials have suggested that this compound is more effective than tolnaftate cream in treating various dermatophytoses nih.gov.

Bifonazole: this compound has been shown to be as effective as bifonazole cream in clinical comparisons nih.gov.

Amorolfine Hydrochloride: A study comparing the efficacy of this compound nitrate cream and amorolfine hydrochloride cream in treating tinea pedis found a slightly higher fungal clearance rate for this compound (97.56%) compared to amorolfine (92.68%) . Another study compared the effects of amorolfine and this compound on the ultrastructure of Trichophyton mentagrophytes and found the damage caused by amorolfine to be comparable to that of azole antifungals like this compound nih.gov.

Below are interactive data tables summarizing the available research findings on the antifungal spectrum and efficacy of this compound.

Table 1: In Vitro Activity of this compound Against Selected Yeasts

| Fungus | MIC Value (µg/mL) | Research Finding |

| Candida glabrata | G-MIC: 0.38 | Exhibited in vitro activity. |

| Candida krusei | - | Included in studies, but specific MIC values are not readily available; generally less susceptible to azoles. |

| Candida parapsilosis | - | Active, though ketoconazole was found to be more potent in a comparative study. |

G-MIC: Geometric Mean Minimum Inhibitory Concentration

Table 2: In Vitro Activity of this compound Against Selected Molds

| Fungus | MIC90 Value (µg/mL) | Research Finding |

| Aspergillus species | - | Active, with A. flavus being more susceptible than A. fumigatus. |

| Exophiala werneckii | 0.25 or 0.5 | Demonstrated good in vitro activity. |

Table 3: Comparative Efficacy of this compound with Other Antifungals

| Comparator Antifungal | Organism(s) | Comparative Finding |

| Ketoconazole | Candida parapsilosis, Malassezia furfur | Ketoconazole was more active against these species. |

| Econazole | Yeasts, Dermatophytes | This compound showed higher activity against non-albicans Candida and other yeasts; comparable efficacy in dermatomycoses. |

| Clotrimazole | Dermatophytes, Yeasts, Dimorphic fungi | This compound activity was equal to or stronger. |

| Miconazole | Candida albicans | Miconazole was more active. |

| Tolnaftate | Dermatophytes | This compound was more effective in clinical trials. |

| Bifonazole | Dermatophytes | Efficacy was comparable in clinical trials. |

| Amorolfine Hydrochloride | Tinea pedis, Trichophyton mentagrophytes | This compound had a slightly higher fungal clearance rate; similar ultrastructural effects. |

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations

This compound demonstrates a broad spectrum of fungistatic activity against fungi responsible for human mycoses. In vitro studies have established its efficacy against numerous dermatophytes. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, has been determined for this compound against several key pathogens.

Notably, Epidermophyton floccosum has been identified as one of the most susceptible organisms to this compound, with studies reporting MIC values consistently at or below 0.063 µg/ml nih.gov. Research comparing this compound to other imidazoles found it to be particularly active against Trichophyton tonsurans and Trichophyton rubrum nih.gov. For T. rubrum, reported mean MIC values include 0.16 mg/L and 0.5 mg/L from different studies.

In addition to its fungistatic effects, this compound also exhibits fungicidal activity, as measured by the Minimum Fungicidal Concentration (MFC), which is the lowest concentration that results in fungal death. Studies investigating a range of imidazole (B134444) derivatives, including this compound, have reported MFC values that are often comparable to the MIC values, with a general range of 0.10 to 12.5 µg/ml against various dermatophytes inpa.gov.br.

Table 1: In Vitro Activity (MIC) of this compound Against Selected Fungi

| Fungal Pathogen | Reported MIC Values (µg/ml) |

|---|---|

| Epidermophyton floccosum | ≤ 0.063 nih.gov |

| Trichophyton rubrum | 0.16 (mean), 0.5 |

| Trichophyton tonsurans | Data not available |

In Vivo Antifungal Activity

Preclinical evaluations in animal models have substantiated the topical efficacy of this compound. Studies utilizing guinea pig models of trichophytosis (a type of tinea infection) have demonstrated high topical activity nih.gov. In these models, this compound was found to be more potent than several other reference imidazole antifungal compounds nih.gov.

Further research in guinea pigs infected with Trichophyton mentagrophytes spores examined the protective prophylactic activity of this compound. When compared with other antifungal drugs, this compound showed the second-highest prophylactic activity, a finding that may reflect its retention time in the horny layer of the skin inpa.gov.br.

Clinical trials have confirmed the effectiveness of this compound in treating common superficial fungal infections.

A multicenter study assessing symptom improvement showed a progressive fall in severity scores for erythema, pruritus, scaling, and other symptoms over four weeks.

For the treatment of tinea cruris, caused by pathogens like T. rubrum and E. floccosum, this compound has demonstrated high efficacy jcdr.net. Clinical studies show that a two-week course of treatment can successfully resolve 80-90% of cases jcdr.net.

A specific clinical trial involving 81 patients with either tinea cruris or tinea corporis provided detailed efficacy data. In this study, 34 of the patients had tinea cruris squarepharma.com.bdnih.gov. The mean clinical assessment score, which rates symptoms like redness, itching, and scaling, declined significantly from a baseline of 6.6 to 0.9 by the end of the second week squarepharma.com.bdnih.gov. By the end of the study, 67.9% of patients were considered cured, and an additional 30.9% showed significant improvement squarepharma.com.bdnih.gov.

Similar to tinea cruris, tinea corporis is effectively treated by this compound, with reported success rates of 80-90% following a two-week treatment period jcdr.net. The aforementioned study of 81 patients also included 47 individuals with tinea corporis squarepharma.com.bdnih.gov. The findings were consistent with those for tinea cruris, showing a marked reduction in clinical assessment scores over the treatment period squarepharma.com.bdnih.gov. The improvement in the clinical score was 89.3% at week two and 91.5% at week four squarepharma.com.bdnih.gov. The combined results for both tinea corporis and tinea cruris in this trial showed a cure rate of 67.9% and an improvement rate of 30.9% squarepharma.com.bdnih.gov.

Table 3: Efficacy of this compound in Tinea Cruris and Tinea Corporis (Combined Data)

| Timepoint | Mean Clinical Assessment Score (Baseline: 6.6 ± 1.3) | Percentage Improvement from Baseline |

|---|---|---|

| Week 1 | 3.9 ± 1.2 | 41.6% |

| Week 2 | 0.9 ± 1.3 | 89.3% |

| Week 4 | 0.7 ± 1.1 | 91.5% |

Data from a clinical trial involving 81 patients with tinea corporis or tinea cruris squarepharma.com.bdnih.gov.

Clinical Studies of Efficacy

Treatment of Tinea Versicolor

This compound has demonstrated efficacy in the treatment of tinea versicolor, a superficial fungal infection caused by species of the yeast Malassezia. Clinical investigations have confirmed its role in resolving the infection. In two pivotal clinical trials involving 219 evaluable patients with clinical and mycological evidence of tinea versicolor, this compound cream was evaluated against a vehicle cream. Patients were treated for a duration of two weeks. The combined results from these studies at the two-week post-treatment follow-up showed a significant therapeutic effect for this compound compared to the vehicle control. Normalization of the characteristic hyper- or hypopigmented patches associated with tinea versicolor can be variable and may take several months to resolve completely following treatment.

Mycological Cure Rates

The efficacy of this compound is substantially defined by its ability to eradicate the causative fungal pathogens, which is measured by the mycological cure rate. Studies have consistently reported high rates of mycological cure across various dermatophytoses.

In clinical trials, a two-week course of 1% this compound cream resulted in a mycological cure in at least 80% of patients diagnosed with tinea corporis, tinea cruris, and tinea versicolor. For tinea pedis, particularly the plantar type which can be more challenging to treat, a four-week treatment with once-daily this compound cream achieved a mycological cure in 76% of patients. Another study investigating a 2% cream formulation of this compound reported a cure rate of 90.3% in 124 cases of tinea corporis and tinea cruris, and a cure rate of 89.78% in 88 cases of tinea pedis.

| Indication | This compound Formulation | Mycological Cure Rate (%) | Source |

|---|---|---|---|

| Tinea Corporis/Cruris | 1% Cream | ≥80% | |

| Tinea Versicolor | 1% Cream | ≥80% | |

| Plantar Tinea Pedis | 1% Cream | 76% | |

| Tinea Corporis/Cruris | 2% Cream | 90.3% | |

| Tinea Pedis | 2% Cream | 89.78% |

Clinical Cure Rates and Symptom Resolution

The clinical efficacy of this compound is reflected in its ability to achieve a clinical cure, characterized by the resolution of signs and symptoms of the fungal infection. Studies have shown that this compound produces high clinical cure rates.

In a clinical trial involving 81 patients with tinea corporis and/or tinea cruris, treatment with 1% this compound cream resulted in a clinical cure for 55 patients (67.9%), with an additional 25 patients (30.9%) showing significant improvement. Only one patient (1.2%) was classified as a treatment failure.

The resolution of clinical symptoms over time has also been quantified. In the same study, the mean clinical assessment score, which grades the severity of symptoms, declined significantly from a baseline of 6.6 ± 1.3 to 0.7 ± 1.1 by week four. This demonstrates a progressive and marked reduction in symptoms such as itching, erythema, and scaling throughout the treatment period. A clinical improvement in symptoms was often noted within a few days of starting therapy.

| Time Point | Mean Clinical Assessment Score (± SD) | Source |

|---|---|---|

| Baseline | 6.6 ± 1.3 | |

| Week 1 | 3.9 ± 1.2 | |

| Week 2 | 0.9 ± 1.3 | |

| Week 4 | 0.7 ± 1.1 |

Comparative Clinical Trials

The therapeutic standing of this compound has been established through several clinical trials comparing its efficacy against other topical antifungal agents. These studies have generally found this compound to be at least as effective, and in some cases more effective, than other commonly used antifungals.

In comparative trials for various dermatophytoses, this compound was shown to be as effective as or more effective than miconazole, clotrimazole, and tolnaftate creams. It demonstrated comparable efficacy to econazole and bifonazole creams. In a double-blind, randomized study comparing this compound to econazole for dermatomycoses, 90% of patients treated with this compound were cured, a rate comparable to the 91.4% cure rate observed in the econazole group.

A prospective, randomized, double-blind, multicenter study compared 1% this compound cream with 2% ketoconazole cream for the treatment of tinea cruris. After 14 days, 77.1% of patients treated with this compound were cured, a significantly higher rate than the 51.7% cured in the ketoconazole group. By day 21, the efficacy was statistically similar, with 97.2% of the this compound group and 86.7% of the ketoconazole group achieving a cure, indicating a more rapid action for this compound. Another comparative study also concluded that this compound was as efficient as ketoconazole, and potentially more effective.

| Comparator Agent | Indication | Outcome | Source |

|---|---|---|---|

| Miconazole | Dermatophytoses | This compound as effective or more effective | |

| Clotrimazole | Dermatophytoses | This compound as effective or more effective | |

| Tolnaftate | Dermatophytoses | This compound as effective or more effective | |

| Econazole | Dermatophytoses | This compound as effective (90% vs 91.4% cure rate) | |

| Bifonazole | Dermatophytoses | This compound as effective | |

| Ketoconazole (2%) | Tinea Cruris | This compound showed greater rapidity of action (77.1% vs 51.7% cure at Day 14) |

Pharmacokinetic and Pharmacodynamic Studies of Oxiconazole

Absorption and Distribution Studies

Pharmacokinetic studies of oxiconazole following topical application have focused on its absorption into the systemic circulation and its distribution within the different layers of the skin.

Systemic Absorption after Topical Application

Systemic absorption of this compound following topical application to the skin is generally low. rxlist.comnih.govnih.govmims.com Studies using radiolabeled this compound have shown that less than 0.3% of the applied dose is recovered in the urine of volunteer subjects over a period of up to 5 days after application of a cream formulation. rxlist.comnih.govnih.govmims.commedicaldialogues.inciplamed.comchemicalbook.comnih.gov This indicates minimal systemic exposure.

Penetration into Skin Layers (Epidermis, Corium)

This compound demonstrates penetration into the different layers of the skin after topical application. An in vitro permeation technique using human skin assessed the concentration of this compound nitrate (B79036) at various depths. Five hours after the application of 2.5 mg/cm² of this compound nitrate cream, the concentrations in the epidermis, upper corium, and deeper corium were measured. rxlist.comnih.govnih.govmedicaldialogues.inciplamed.com

Here is a data table illustrating the concentrations of this compound nitrate in skin layers:

| Skin Layer | Concentration (µmol) | Time After Application |

| Epidermis | 16.2 | 5 hours |

| Upper Corium | 3.64 | 5 hours |

| Deeper Corium | 1.29 | 5 hours |

This data indicates that the highest concentration of this compound is found in the epidermis, with decreasing concentrations in the deeper skin layers. rxlist.comnih.govnih.govmedicaldialogues.inciplamed.comdrugs.com

Retention in Stratum Corneum

This compound is rapidly absorbed into the stratum corneum, the outermost layer of the skin. nih.govpatsnap.comasm.org Maximum concentrations in the stratum corneum are often attained within approximately 100 minutes after topical application. nih.govasm.org Studies have shown that this compound can be retained in the horny layer of the epidermis for an extended period, with fungicidal levels maintained for at least 5 hours and levels exceeding the minimum inhibitory concentrations of susceptible fungi present for over 16 hours. nih.govasm.org In vitro studies on animal skin have indicated retention in the horny layer for up to 96 hours after topical application of a 1% cream. drugs.com The slow permeation of the drug through the skin might suggest a prolongation of its residence time in the stratum corneum. sci-hub.se

Distribution into Biological Fluids and Tissues (e.g., Milk)

While systemic absorption is low, this compound has been shown to be distributed into milk. mims.comnih.govdrugs.commsdvetmanual.com Caution is advised when the drug is administered to nursing women due to its excretion in human milk. mims.comnih.govdrugs.com The extent to which systemically absorbed this compound crosses the placenta is not known. drugs.com

Pharmacodynamic Properties and Activity Profile

This compound's pharmacodynamic properties are primarily related to its antifungal activity, which stems from its mechanism of action as an azole derivative.

Fungicidal versus Fungistatic Activity

This compound is an imidazole (B134444) derivative whose antifungal activity is primarily derived from the inhibition of ergosterol (B1671047) biosynthesis. rxlist.comnih.govnih.govmedicaldialogues.inciplamed.comchemicalbook.comnih.govpatsnap.comhres.cadrugbank.cominnovareacademics.inpediatriconcall.comsaudijournals.com Ergosterol is a critical component for the integrity of fungal cellular membranes. rxlist.comnih.govnih.govmedicaldialogues.inciplamed.comchemicalbook.comnih.govpatsnap.comhres.cadrugbank.cominnovareacademics.inpediatriconcall.comsaudijournals.com

The mechanism involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is essential in the biosynthesis pathway of ergosterol. ciplamed.comchemicalbook.compatsnap.comdrugbank.comsaudijournals.com By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to an accumulation of lanosterol and other toxic sterol intermediates within the fungal cell membrane. patsnap.com This disruption compromises membrane integrity, resulting in increased membrane permeability and leakage of essential cellular components. chemicalbook.com

This compound is usually fungistatic, meaning it inhibits the growth of fungi. chemicalbook.comdrugs.com However, it may be fungicidal (kills fungi) at high concentrations or against very susceptible organisms. chemicalbook.comdrugs.com Subinhibitory concentrations of this compound have also been reported to inhibit DNA synthesis and reduce intracellular concentrations of ATP. chemicalbook.comasm.org Like other imidazole antifungals, this compound can increase membrane permeability to zinc, augmenting its cytotoxicity. medicaldialogues.inciplamed.comdrugbank.com Studies have shown this compound to be fungistatic against Candida albicans in early stationary and logarithmic phases, but fungicidal against resting phase Candida parapsilosis cells, supporting the notion of direct cell damage. chemicalbook.com

This compound has a broad spectrum of in vitro activity against a range of pathogenic fungi, including dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, as well as yeasts like Candida albicans and Malassezia furfur. nih.govnih.govmedicaldialogues.innih.govnih.govpatsnap.comasm.orghres.cadrugbank.cominnovareacademics.inpediatriconcall.comscispace.cominnovareacademics.in

Resistance Mechanisms and Overcoming Resistance

Fungal Resistance to Azole Antifungals

Fungi employ several strategies to develop resistance to azole antifungals. These mechanisms can occur individually or in combination, leading to varying degrees of reduced susceptibility or outright resistance. oup.comresearchgate.net

Alterations in Ergosterol (B1671047) Biosynthesis Pathway

Modifications within the ergosterol biosynthesis pathway are a common mechanism of azole resistance. Since azoles target Erg11/Cyp51A, alterations affecting this enzyme or other enzymes in the pathway can lead to resistance. nih.govasm.org

Mutations in the CYP51 gene (or ERG11 in yeasts) are a primary cause of azole resistance. These mutations can lead to amino acid substitutions in the Erg11/Cyp51A protein, altering its structure and reducing the binding affinity of azole drugs. nih.govmdpi.comejgm.co.uk Over 140 substitutions have been reported in resistant Candida strains, many of which have an additive effect on resistance. nih.gov Specific mutations at certain positions, such as G54, L98, G138, M220, and G448 in Aspergillus fumigatus Cyp51A, are frequently associated with azole resistance. nih.govasm.org

In addition to point mutations, overexpression of the CYP51 gene can also confer resistance. nih.govasm.orgmdpi.com Increased production of the target enzyme necessitates higher drug concentrations to achieve effective inhibition. nih.gov Overexpression can result from various genetic alterations, including the presence of tandem repeats (TR) in the promoter region of the CYP51A gene, particularly noted in Aspergillus fumigatus. mdpi.comasm.org Strains with both promoter mutations (like TR34 or TR46) and specific amino acid substitutions often exhibit significant azole resistance. mdpi.com

Here is a table summarizing common CYP51 mutations associated with azole resistance:

| Fungal Species | Gene | Common Mutations/Alterations | Associated Azole Resistance | Source |

| Candida albicans | ERG11 | R467K, G464S, Overexpression | Reduced susceptibility to various azoles, cross-resistance. nih.govejgm.co.ukodermatol.com | nih.govejgm.co.ukodermatol.com |

| Aspergillus fumigatus | CYP51A | G54, L98, G138, M220, G448, TR in promoter (e.g., TR34, TR46) | Resistance to itraconazole, voriconazole, posaconazole, cross-resistance. nih.govmdpi.comasm.org | nih.govmdpi.comasm.org |

| Candida glabrata | ERG11 | Overexpression | Azole resistance. asm.orgodermatol.com | asm.orgodermatol.com |

| Candida tropicalis | CtERG11 | Missense mutation, Tyrosine substitution, Overexpression | Azole resistance. reviberoammicol.com | reviberoammicol.com |

| Candida auris | ERG11 | Increased copies, polymorphisms | Azole resistance, including fluconazole (B54011). idse.net | idse.net |

Efflux Pump Mechanisms (e.g., PDR System)

Fungal cells can actively pump azole drugs out of the cell, reducing their intracellular concentration below inhibitory levels. This is mediated by membrane-associated efflux pumps belonging to two main superfamilies: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. nih.govasm.orgnih.govfrontiersin.orgmdpi.com

Overexpression of genes encoding these efflux pumps is a major mechanism of high-level azole resistance in clinical isolates, particularly in Candida species. ejgm.co.uknih.govfrontiersin.org In Candida albicans, the ABC transporters Cdr1 and Cdr2, and the MFS transporter Mdr1 (also known as CaMDR1), are well-characterized efflux pumps involved in azole resistance. ejgm.co.ukfrontiersin.orgtandfonline.com Overexpression of CDR1 and CDR2 is frequently linked to cross-resistance to multiple azole derivatives. ejgm.co.uk In Candida glabrata, CgCDR1 plays a significant role in azole resistance. ejgm.co.uk

The expression of these efflux pumps can be regulated by transcription factors, such as Pdr1 and Pdr3 in C. glabrata and Tac1 and Mrr1 in C. albicans, which bind to pleiotropic drug resistance (PDR) promoter elements. nih.govmdpi.com Increased expression of efflux transporters can be triggered by exposure to antifungal agents. mdpi.com

Here is a table summarizing key efflux pumps involved in azole resistance:

| Fungal Species | Efflux Pump Type | Key Transporters/Genes | Role in Azole Resistance | Source |

| Candida albicans | ABC, MFS | Cdr1, Cdr2, Mdr1 (CaMDR1) | Major mechanism for high-level resistance, often overexpressed in resistant isolates. ejgm.co.uknih.govfrontiersin.orgtandfonline.com | ejgm.co.uknih.govfrontiersin.orgtandfonline.com |

| Candida glabrata | ABC | CgCDR1 | Significant contributor to azole resistance. ejgm.co.uk | ejgm.co.uk |

| Aspergillus fumigatus | ABC, MFS | AtrF, Mdr3, Mdr4 | Less common mechanism compared to CYP51 alterations, but observed in some isolates and laboratory mutants. reviberoammicol.comru.nl | reviberoammicol.comru.nl |

| Mucor circinelloides | ABC (PDR-type) | Pdr1, Pdr2, Pdr6 | Implicated in intrinsic and acquired azole resistance. frontiersin.org | frontiersin.org |

Aneuploidy and Gene Amplification

Aneuploidy, the state of having an abnormal number of chromosomes, and gene amplification, the increase in the number of copies of a specific gene, can contribute to azole resistance. idse.netnih.govresearchgate.netmdpi.com These genomic alterations can lead to increased expression of genes involved in antifungal resistance, such as those encoding the azole target enzyme or efflux pumps. nih.govresearchgate.netmdpi.com

In Candida albicans, duplication of chromosome 5 (Chr5) or formation of an isochromosome of the left arm of Chr5 (i(5L)) is frequently observed in azole-resistant clinical isolates. nih.govresearchgate.netmdpi.com Chr5 contains both the ERG11 gene (encoding the azole target) and the TAC1 gene (encoding a transcription regulator of efflux pumps). nih.govresearchgate.net Amplification of these genes through aneuploidy or isochromosome formation leads to increased expression of both the target enzyme and efflux pumps, conferring multi-azole resistance. nih.govresearchgate.net

Aneuploidy has also been linked to azole resistance in other fungal species, including Candida glabrata, Candida auris, and Cryptococcus neoformans, often involving duplication of chromosomes carrying ERG11 or efflux pump genes. idse.netnih.govresearchgate.netmdpi.com While aneuploidy can sometimes impose a fitness cost in the absence of the drug, it provides a selective advantage under azole stress. researchgate.netfrontiersin.org

Here is a table illustrating the link between aneuploidy/gene amplification and azole resistance:

| Fungal Species | Chromosomal/Genomic Alteration | Genes Affected | Consequence for Azole Resistance | Source |

| Candida albicans | Duplication of Chr5, i(5L) | ERG11, TAC1 | Increased expression of azole target and efflux pump regulator, multi-azole resistance. nih.govresearchgate.netmdpi.com | nih.govresearchgate.netmdpi.com |

| Candida glabrata | Duplication of chromosome E | Cyp51 (Erg11), Transporters | Dosage effects leading to azole resistance. researchgate.net | researchgate.net |

| Cryptococcus neoformans | Disomy of chromosome 1, Duplication of Chr1 | ERG11, AFR1 | Increased expression of azole target and efflux pump, azole resistance. idse.netnih.govresearchgate.netmdpi.com | idse.netnih.govresearchgate.netmdpi.com |

| Candida auris | Increased copies of ERG11 gene | ERG11 | Overproduction of target enzyme, azole resistance. idse.net | idse.net |

| Aspergillus flavus | Duplication of Chr8, segmental duplication of Chr3 | (Genes not specifically identified in source) | Confers azole resistance. asm.org | asm.org |

Oxiconazole-Specific Resistance Studies

While the general mechanisms of azole resistance described above apply to this compound as it is an azole antifungal, specific studies focusing solely on this compound resistance mechanisms are less extensively documented compared to more widely used systemic azoles like fluconazole or voriconazole. However, the principles of altered target, efflux, and genomic changes are relevant.

Cross-Resistance with Other Azoles

Cross-resistance, where resistance to one azole confers resistance to other azoles, is a common phenomenon due to their shared mechanism of action targeting Erg11/Cyp51A. reviberoammicol.combiorxiv.orgnserc-crsng.gc.ca Fungal isolates that develop resistance to one azole, particularly through mechanisms like CYP51 mutations or efflux pump overexpression, are likely to show reduced susceptibility to other azoles, including this compound. ejgm.co.ukreviberoammicol.combiorxiv.orgnserc-crsng.gc.ca

Studies on azole resistance in various fungal species, such as Candida and Aspergillus, frequently report cross-resistance patterns among different azole compounds. ejgm.co.ukreviberoammicol.combiorxiv.orgplos.orgegms.de For example, Candida albicans isolates resistant to ketoconazole (B1673606) have been found to be cross-resistant to fluconazole, itraconazole, and miconazole. ejgm.co.uk Overexpression of CDR genes and certain ERG11 point mutations are implicated in this cross-resistance. ejgm.co.uk Similarly, specific CYP51A mutations in Aspergillus fumigatus can lead to cross-resistance to multiple triazole antifungals. nih.govasm.org

While direct studies specifically detailing this compound cross-resistance patterns with a wide range of other azoles in various fungal species were not prominently found in the provided search results, the established mechanisms of azole resistance strongly suggest that fungal isolates resistant to other azoles due to target alterations or efflux would likely exhibit reduced susceptibility to this compound as well. The extent of cross-resistance can vary depending on the specific resistance mechanism and the fungal species involved. egms.de

One study investigating the antibacterial activity of this compound noted that it was equally effective against drug-susceptible and drug-resistant strains of Staphylococcus aureus and Enterococcus species, suggesting a lack of cross-resistance with other antibiotics. asm.org However, this finding is related to antibacterial activity and does not directly address cross-resistance with other antifungal azoles in fungi.

Further specific research focusing on this compound's cross-resistance profile against a broad panel of well-characterized azole-resistant fungal isolates with defined resistance mechanisms would provide more precise data on this aspect.

Propensity for Resistance Generation in Fungi and Bacteria

The development of resistance is a significant challenge in antimicrobial therapy for both fungal and bacterial infections. mdpi.comresearchgate.net Fungi can develop resistance to antifungal agents through various mechanisms, including alterations in drug targets, changes in sterol biosynthesis, reduced intracellular drug concentration, and overexpression of the drug target. mdpi.comnih.govscielo.brmdpi.com Specifically, azole resistance in fungi is often linked to mutations or increased transcriptional levels of the ERG11 gene, which encodes lanosterol (B1674476) 14α-demethylase, the primary target enzyme of azoles. mdpi.comnih.govmdpi.com This can result in increased amounts of the target enzyme, compensating for the inhibition by the azole, or lead to the emergence of lanosterol 14α-demethylase mutations that reduce the drug's affinity. mdpi.comnih.gov Overexpression of efflux pumps, which actively transport the antifungal drug out of the fungal cell, is another common mechanism contributing to azole resistance. nih.govmdpi.com

While resistance to azole antifungals in fungi is a known phenomenon, particularly with systemic use, the situation regarding resistance specifically against this compound nitrate (B79036) is less extensively documented for superficial candidiasis. nih.gov However, cross-resistance among azole antifungals can occur. drugs.com Some Candida albicans strains resistant to ketoconazole have shown cross-resistance to this compound and other imidazole (B134444) and triazole derivatives. drugs.com Similarly, some strains of Malassezia furfur resistant to this compound in vitro have demonstrated cross-resistance to econazole (B349626). drugs.com

Interestingly, research has indicated that this compound displays an extremely low propensity for developing stable resistance in Staphylococcus aureus through serial passaging. asm.orgnih.govasm.org This suggests a potential advantage for this compound in combating bacterial resistance compared to some conventional antibiotics. asm.orgnih.govasm.org

Strategies to Combat Resistance

The increasing prevalence of drug-resistant infections necessitates the exploration of strategies to overcome resistance. mdpi.comresearchgate.netgoogle.com

Combination Therapy Approaches

Combination therapy, involving the use of two or more antimicrobial agents, is a strategy employed to combat resistance and potentially achieve synergistic effects. mdpi.comresearchgate.netresearchgate.netelsevier.es This approach can be particularly useful against multidrug-resistant strains and mixed fungal and bacterial infections. asm.orgnih.govasm.orggoogle.comresearchgate.net

Studies have investigated the potential of repurposing this compound for use in combination therapy, particularly against resistant bacterial pathogens like Staphylococcus aureus. asm.orgnih.govasm.orgresearchgate.net this compound has shown the ability to synergize with approved antibiotics such as daptomycin (B549167) and gentamicin (B1671437) against both susceptible and multidrug-resistant S. aureus strains in vitro. asm.orgnih.govasm.org In a murine superficial skin infection model of S. aureus, this compound strongly synergized with gentamicin, exhibiting superior activity compared to individual drug treatments and untreated controls. asm.orgnih.govasm.org The low propensity for resistance generation in S. aureus makes this compound an ideal candidate for combination therapy with gentamicin against susceptible and gentamicin-resistant S. aureus infections. asm.orgnih.govasm.org The primary mechanisms underlying the synergistic action of antifungal and antibacterial combinations can include increased cell membrane permeability, decreased drug efflux, disruption of intracellular ion homeostasis, inhibition of essential protein and enzyme activity, and prevention of biofilm formation. mdpi.com

Combination antifungal therapy has also been implemented to address resistance in fungal infections, particularly in cases of onychomycosis and invasive fungal infections. researchgate.netnih.gov While studies on antifungal combinations often involve agents like terbinafine, griseofulvin, itraconazole, amorolfine, and ciclopirox, the principle of combining agents with different mechanisms of action or properties can be extended to this compound. researchgate.netelsevier.esnih.gov

Novel Formulations to Enhance Efficacy Against Resistant Strains

Novel formulations are being explored to enhance the efficacy of this compound, potentially improving its activity against resistant strains and optimizing drug delivery to the site of infection. nih.govinnovareacademics.in The poor water solubility of this compound can limit its bioavailability and antifungal efficiency in conventional formulations. innovareacademics.inscispace.com

Research has focused on developing alternative dosage forms to improve localized delivery and efficacy. nih.gov Examples include thermosensitive gels and mucoadhesive nanoemulsions. nih.govinnovareacademics.in Thermosensitive gel formulations containing this compound nitrate have shown promising results in treating superficial fungal infections due to enhanced local bioavailability and stability. nih.gov These gels can demonstrate effective antifungal activity. nih.gov

Nanoemulsions, which are thermodynamically stable dispersions, have been investigated as a suitable approach to improve the solubility of this compound. innovareacademics.in this compound nitrate nanoemulsion-based gels have shown higher drug release and antifungal activity compared to conventional creams in in vitro studies against Candida albicans. innovareacademics.in This suggests that such formulations could be promising for topical treatment of fungal infections. innovareacademics.in

Other novel delivery systems, such as niosomes and nanosponges, are also being explored for their potential to enhance the delivery and efficacy of this compound. scispace.comwjarr.com Niosomes can improve drug efficacy and provide sustained release, while nanosponges can encapsulate poorly water-soluble drugs and enhance their solubility and release. scispace.comwjarr.com Studies on this compound-based niosome gels have shown promising in vitro release profiles and improved results in in vivo studies compared to commercial formulations. scispace.com Similarly, this compound nitrate loaded nanosponges have demonstrated high entrapment efficiency and sustained in vitro drug release. wjarr.com These novel formulations represent potential strategies to improve the effectiveness of this compound, including against resistant fungal strains, by enhancing drug delivery and bioavailability at the infection site. innovareacademics.inscispace.comwjarr.comdovepress.com

Synthesis and Structure Activity Relationship Sar of Oxiconazole and Analogues

Synthetic Routes for Oxiconazole and Related Compounds

The synthesis of this compound involves a straightforward chemical pathway. The process begins with the treatment of a ketone precursor, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, with hydroxylamine (B1172632) to form the corresponding oxime. wikipedia.org This oxime intermediate is then alkylated using 2,4-dichlorobenzyl chloride in the presence of a strong base, such as sodium hydride, to yield the final this compound product. wikipedia.org

A faster synthesis method has been developed using 1,3-dichlorobenzene (B1664543) as the starting material. google.com This route involves a Friedel-Crafts acylation, followed by N-alkylation and oximation to create an intermediate. google.com This intermediate is subsequently reacted with 2,4-dichlorobenzyl chloride and then with nitric acid to form the final product, this compound nitrate (B79036). google.com This improved process eliminates the solvent in the acylation step and uses a 'one-pot' approach for N-alkylation and oximation, which reduces cost and simplifies the procedure. google.com

The design of scaffolds similar to this compound has been a key area of research to discover new antifungal agents with improved properties. acs.orgnih.gov One notable approach involves creating analogues with an inverted oxime ether functionality. acs.orgnih.gov In these "inverted" scaffolds, the atomic sequence of the methyleneaminoxy group (C=N-O) is reversed. acs.orgnih.govdrugbank.com This structural modification has led to the synthesis of new imidazoles that retain potent antifungal properties. acs.orgnih.gov The development of such novel scaffolds provides a basis for creating compounds that can overcome the limitations of existing antifungal drugs, such as fungistatic versus fungicidal activity. acs.orgnih.gov

Tissue engineering has also explored the use of various materials to create scaffolds for drug delivery, which can be designed to release antifungal agents like econazole (B349626) (an imidazole (B134444) similar to this compound) in a controlled manner. nih.gov These biocompatible frameworks, which can be made from materials like gelatin or polyurethane, support sustained, localized drug release to treat infections. nih.govnih.gov

Utilization of Oxime Ether Functionality

The oxime ether group (>C=N-O-R) is a critical functional moiety in this compound and is central to its biological activity. bohrium.comnih.gov This functional group is incorporated into the molecule during the synthesis by alkylating an oxime with an alkyl halide. bohrium.comnih.gov The presence of the oxime ether allows for the combination of different structural elements into a single molecule, which can result in a wide range of biological activities. bohrium.comresearchgate.net Many compounds containing this moiety are known to exhibit significant antifungal properties. bohrium.comresearchgate.net The oxime ether structure is frequently chosen as an active group in the development of new therapeutic agents due to its versatile biological profile, which also includes antibacterial, insecticidal, and anti-inflammatory activities. bohrium.comresearchgate.netnih.gov

Isomeric Considerations (Z/E isomers)

The geometry of the C=N double bond in the oxime ether group of this compound results in the potential for Z and E isomers. The commercially available form of this compound is the Z-isomer. nih.gov The stereochemistry of these isomers is a crucial factor, as it can significantly influence the compound's biological activity. uv.mx The synthesis of oxime derivatives can lead to a mixture of Z and E isomers, which can be identified and assigned using spectroscopic methods like Nuclear Magnetic Resonance (NMR). uv.mx

The synthesis of related antifungal compounds has also demonstrated the importance of stereoisomerism. For example, in the development of iodiconazole, a novel azole antifungal, the R- and S-isomers were prepared via asymmetric synthesis. researchgate.net Studies revealed that the (S)-isomer possessed superior antifungal activity compared to the (R)-isomer, highlighting how the specific three-dimensional arrangement of atoms affects interaction with the biological target. researchgate.net The selective synthesis of specific isomers is therefore a critical consideration in designing potent antifungal agents. nsf.gov

Structure-Activity Relationship (SAR) Studies

Influence of Chemical Modifications on Antifungal Activity

Structure-activity relationship (SAR) studies have shown that chemical modifications to the this compound structure significantly affect its antifungal profile. A key area of investigation has been the modification of the oxime ether group. acs.orgnih.gov In one study, new oxime ethers were synthesized where the methyleneaminoxy group (C=N-O) of this compound was inverted. acs.orgnih.govdrugbank.com

Several of these new compounds with the inverted atomic sequence demonstrated good antifungal properties against various Candida strains, with Minimum Inhibitory Concentration (MIC) values similar to this compound. acs.orgnih.gov Notably, a series of N-ethoxy-morpholino-substituted derivatives showed promising results. acs.orgnih.gov A significant finding was that these new azoles exhibited a fungicidal (killing) effect against Candida albicans, whereas this compound is merely fungistatic (inhibits growth). acs.orgnih.govdrugbank.com This difference is observed by comparing the MIC values with the Minimum Fungicidal Concentration (MFC) values. acs.orgnih.gov

| Compound Type | Modification | Activity vs. Candida albicans | Character |

| This compound (Reference) | Standard C=N-O sequence | Fungistatic | Inhibits growth |

| Type 7 Analogues | Inverted O-N=C sequence | Fungicidal | Kills fungi |

| N-ethoxy-morpholino derivatives | Inverted sequence with specific substitution | Good antifungal properties, similar MIC to this compound | Fungicidal |

This table summarizes the antifungal activity of modified this compound analogues.

Molecular modeling suggests that these structural differences influence how the compounds bind to the target enzyme, P450 14-α-sterol demethylase, leading to different antifungal profiles. acs.orgnih.gov

Impact of Substituents and Ring Structures

The nature and position of substituents on the aromatic rings and modifications to the heterocyclic ring structure are critical determinants of antifungal activity in azole compounds. In this compound, the 2,4-dichloro substituents on the phenyl rings are important for its activity.

Studies on related compounds provide further insight into these relationships. For instance, in a series of benzoxaboroles, another class of antifungals, modifications to the heterocyclic ring structure were shown to alter the compound's ionization constant (pKa). nih.gov Expanding the five-membered oxaborole ring to a six-membered ring or adding bulky substituents at the 3-position increased the pKa, which can affect biological activity. nih.gov Furthermore, the electronic effects of substituents on the aromatic ring followed a Hammett relationship; electron-withdrawing groups increased the acidity of the boronic acid and enhanced binding to biological targets. nih.gov